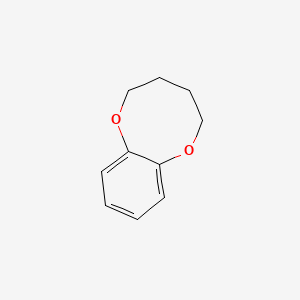![molecular formula C13H16N2 B14729652 (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine CAS No. 6530-15-0](/img/structure/B14729652.png)
(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-N-Phenyl-1-azabicyclo[222]octan-3-imine is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with a bicyclic ketone, followed by cyclization under acidic or basic conditions to form the desired imine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the imine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted derivatives where the imine group is replaced by other functional groups.
Scientific Research Applications
(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-amine: A similar compound with an amine group instead of an imine group.
(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-ol: A related compound with a hydroxyl group.
Uniqueness: (3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine is unique due to its imine group, which imparts distinct chemical reactivity compared to its amine and hydroxyl analogs. This uniqueness makes it valuable for specific applications where the imine functionality is required.
Properties
CAS No. |
6530-15-0 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-phenyl-1-azabicyclo[2.2.2]octan-3-imine |
InChI |
InChI=1S/C13H16N2/c1-2-4-12(5-3-1)14-13-10-15-8-6-11(13)7-9-15/h1-5,11H,6-10H2 |
InChI Key |
NMJSGWSXOOGKIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=NC3=CC=CC=C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


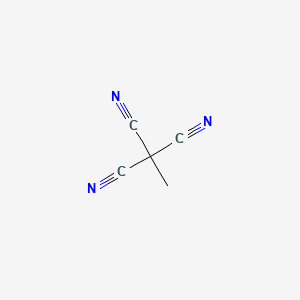


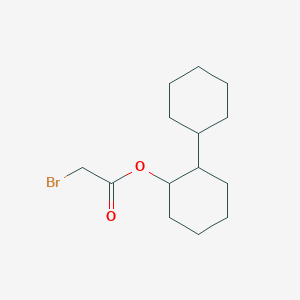
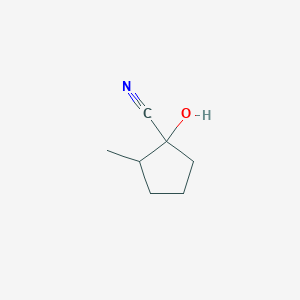
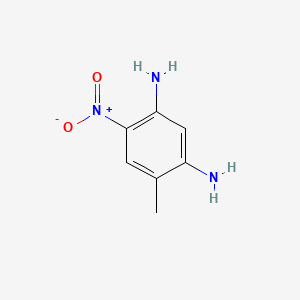
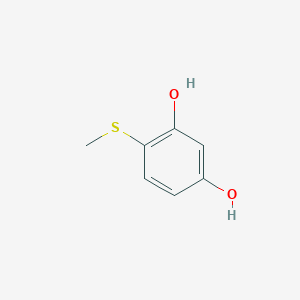
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
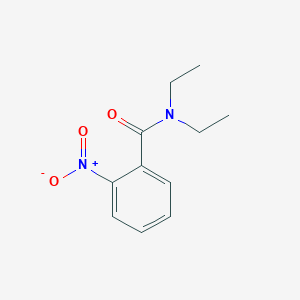
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)


